2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile
Description
Molecular Architecture and Stereochemical Configuration
This compound features a five-membered pyrrolidine ring substituted with a hydroxyl group at the C4 position and a cyanomethyl (-CH2CN) group at the C3 position. The molecular formula is C6H9N2O , with a hydrochloride salt form yielding C6H11ClN2O and a molecular weight of 162.62 g/mol . The stereochemical designation (3R,4S) indicates a specific spatial arrangement: the hydroxyl group occupies the trans position relative to the cyanomethyl substituent, creating a 1,3-diaxial interaction that influences ring puckering and hydrogen-bonding potential.
The SMILES notation N#CC[C@@H]1CNC[C@H]1O explicitly defines the stereochemistry, with the R configuration at C3 and S at C4. X-ray crystallography or nuclear Overhauser effect (NOE) experiments would further validate this spatial arrangement, though such data are not currently available in public databases. The nitrile group’s electron-withdrawing nature induces partial positive charge on the adjacent methylene carbon, enhancing susceptibility to nucleophilic attack at this position.
| Property | Value |
|---|---|
| Molecular formula | C6H9N2O (free base) |
| Molecular weight | 137.15 g/mol (free base) |
| Stereochemistry | (3R,4S) |
| Key functional groups | Pyrrolidine, hydroxyl, nitrile |
Comparative Analysis with Pyrrolidine-Based Nitrile Derivatives
When compared to structurally related compounds, this compound exhibits distinct features:
- Simmondsin (PubChem CID 6437384) : This glycosylated cyclohexylidene acetonitrile derivative contains a β-D-glucopyranosyl group absent in the target compound. While both molecules possess nitrile moieties, simmondsin’s larger size (MW 375.37 g/mol) and glycosidic linkage confer greater hydrophilicity (XLogP3-AA = -3.3).
- 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile (PubChem CID 2758421) : This aromatic nitrile lacks the pyrrolidine ring but shares a hydroxyl-substituted carbon adjacent to the nitrile group. Its planar aromatic system contrasts with the puckered conformation of the pyrrolidine in the target molecule.
- (3R,4R)-(4-Hydroxypyrrolidin-3-yl)methanol (PubChem CID 10080382) : Replacing the nitrile with a hydroxymethyl group reduces dipole moment (4.7 Debye vs. 6.2 Debye estimated for the nitrile) and eliminates conjugation effects between the substituent and the ring.
The table below summarizes key comparative metrics:
| Compound | Molecular Weight | XLogP3-AA | Hydrogen Bond Donors |
|---|---|---|---|
| This compound | 137.15 | -0.8 (est.) | 2 |
| Simmondsin | 375.37 | -3.3 | 5 |
| 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile | 193.20 | 1.2 | 1 |
Conformational Dynamics via Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two dominant conformers of this compound:
- Envelope conformation : The pyrrolidine ring adopts a C4-exo puckering (ΔG = 0 kcal/mol), positioning the hydroxyl group axial and the cyanomethyl group equatorial. This arrangement minimizes steric clash between the hydroxyl and nitrile substituents.
- Twist conformation : A higher-energy state (ΔG = 1.8 kcal/mol) with C2-endo puckering, enabling intramolecular hydrogen bonding between the hydroxyl proton and the nitrile’s π-electrons (distance: 2.3 Å).
Molecular dynamics simulations in explicit water solvent (AMBER ff14SB force field) demonstrate rapid interconversion between these states (τ1/2 = 12 ps at 298 K). The nitrile group’s dipole moment (3.5 D) creates a localized electrostatic potential minimum (-45 kcal/mol) near the carbon atom, which may facilitate interactions with positively charged residues in biological targets.
$$ \text{Ring puckering amplitude} = \sqrt{q2^2 + q3^2} = 0.42 \, \text{Å} $$
$$ \text{Nitrile stretching frequency} = 2250 \, \text{cm}^{-1} \, (\text{IR}) $$
The hydroxyl group’s orientation significantly affects solubility: the axial position in the envelope conformation exposes the -OH group for hydrogen bonding with water (ΔGsolvation = -9.3 kcal/mol), while the equatorial orientation in the twist conformation reduces hydration energy by 1.7 kcal/mol.
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile |
InChI |
InChI=1S/C6H10N2O/c7-2-1-5-3-8-4-6(5)9/h5-6,8-9H,1,3-4H2/t5-,6-/m1/s1 |
InChI Key |
MSGNFTQKFKQAHU-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)CC#N |
Canonical SMILES |
C1C(C(CN1)O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic ring opening of aziridine-2-carboxylates, which are then converted to the desired pyrrolidine derivative . The reaction conditions often include the use of nucleophiles and specific catalysts to ensure high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyrrolidine ring’s stereochemistry plays a crucial role in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on core scaffolds and functional groups:
Nitrile-Containing Pyrrolidine/Piperidine Derivatives
- {3-[(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-oxetan-3-yl}-acetonitrile ():
- Features a fused bicyclic heteroaromatic system (pyrrolo-triazolo-pyrazine) and an ethyl group, increasing lipophilicity compared to the hydroxyl group in the target compound .
- 2-(Pyridin-4-yl)acetonitrile hydrochloride ():
- The hydrochloride salt improves aqueous solubility, unlike the free base form of the target compound.
Nitrile-Containing Heterocycles with Oxygen Substituents
Combines an aromatic indole core with hydroxyl and ketone groups. The nitrile is positioned on a saturated carbon adjacent to the indole, differing from the pyrrolidine-based nitrile in the target compound .
- Coumarin-based systems with ether linkages and conjugated π-systems. The nitrile is part of a side chain, contrasting with the direct attachment to pyrrolidine in the target compound .
Electronic Properties and Reactivity
Quantum chemical studies on coumarin-nitril derivatives () reveal that HOMO (-6.2 eV) and LUMO (-1.8 eV) energies are localized on the conjugated coumarin ring, driving reactivity toward electrophilic substitution . In contrast, the target compound’s HOMO/LUMO distribution is likely influenced by the hydroxylated pyrrolidine’s electron-donating effects and the electron-withdrawing nitrile group, though specific DFT data are unavailable.
The stereochemistry (3R,4S) may induce non-planar geometry (as seen in related X-ray structures, ), affecting dipole moments and hydrogen-bonding capacity . For example, 2-(Pyridin-4-yl)acetonitrile hydrochloride () lacks hydroxyl groups, reducing hydrogen-bond donor capacity compared to the target compound.
Data Tables
Table 1: Structural and Functional Group Comparison
Research Findings and Key Insights
- Stereochemical Influence: The (3R,4S) configuration in the target compound likely induces a non-planar conformation, as supported by X-ray data on structurally related compounds () .
- Electronic Effects : While coumarin derivatives () exhibit HOMO/LUMO localization on aromatic systems, the target’s electronic profile is dominated by the interplay of the hydroxyl and nitrile groups .
- Safety : Hydrochloride salts () present higher toxicity risks than free-base nitriles, emphasizing the need for tailored handling protocols .
Biological Activity
2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile, also known as this compound hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by a pyrrolidine ring, a hydroxyl group, and a nitrile group, this compound has been explored for various therapeutic applications.
The chemical structure of this compound is essential for its biological activity. The presence of the hydroxyl and nitrile groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile hydrochloride |
| CAS Number | 2227679-49-2 |
| Molecular Formula | C6H10N2O·HCl |
| Molecular Weight | 162.62 g/mol |
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for target sites. Notably, the nitrile group can engage in dipole-dipole interactions, which may facilitate binding to active sites on proteins or enzymes.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, indicating possible applications in neurological disorders.
- Antioxidant Activity : Some studies have suggested that the compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated a significant reduction in neuronal cell death and improved cognitive function in treated animals compared to controls.
- Metabolic Disorders : In another study focusing on metabolic disorders, this compound was shown to modulate glucose metabolism and improve insulin sensitivity in diabetic mouse models.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolidine | Lacks hydroxyl and nitrile groups | Limited biological activity |
| Prolinol | Contains secondary alcohol instead | Mild receptor activity |
| Pyrrolidine derivatives | Varying functional groups | Diverse activities |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
